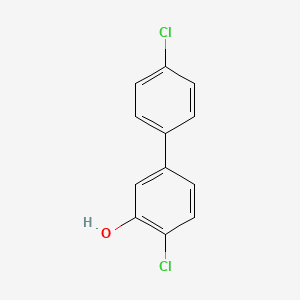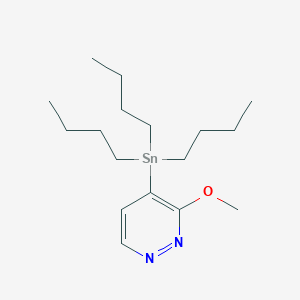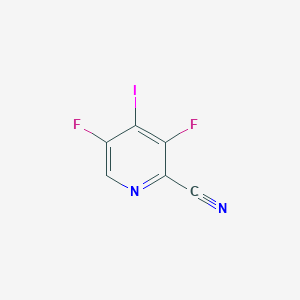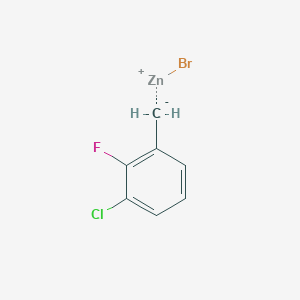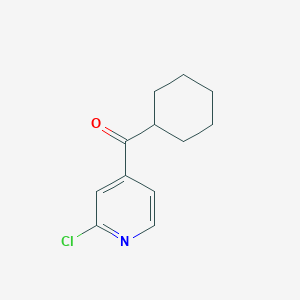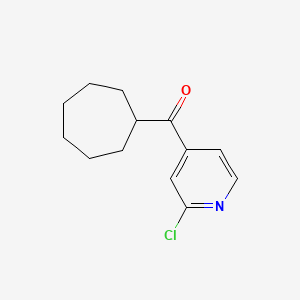
tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane
Descripción general
Descripción
tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane: is an organic silicon compound with the chemical formula C13H21FO2Si and a molecular weight of 256.39 g/mol . It is a colorless liquid that is soluble in organic solvents such as ether and chloroform . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane can be synthesized using conventional methods for preparing organosilicon reagents . The synthesis typically involves the reaction of 2-fluoro-5-methoxyphenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy and fluoro groups on the aromatic ring can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding silanols or siloxanes.
Reduction Reactions: The aromatic ring can undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium fluoride.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenoxy compounds.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: Products include reduced aromatic compounds.
Aplicaciones Científicas De Investigación
tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.
Medicinal Chemistry:
Biological Research: The compound is used in studies involving enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism by which tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane exerts its effects involves interactions with various molecular targets. The compound can form stable complexes with proteins and enzymes, potentially inhibiting their activity. The fluoro and methoxy groups on the aromatic ring contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
- tert-Butyl(3-fluoro-2-methoxyphenoxy)dimethylsilane
- tert-Butyl(2-chloro-5-methoxyphenoxy)dimethylsilane
- tert-Butyl(2-fluoro-5-ethoxyphenoxy)dimethylsilane
Comparison: tert-Butyl(2-fluoro-5-methoxyphenoxy)dimethylsilane is unique due to the specific positioning of the fluoro and methoxy groups on the aromatic ring. This positioning influences its reactivity and binding properties, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
tert-butyl-(2-fluoro-5-methoxyphenoxy)-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FO2Si/c1-13(2,3)17(5,6)16-12-9-10(15-4)7-8-11(12)14/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFDZASNOAPFIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
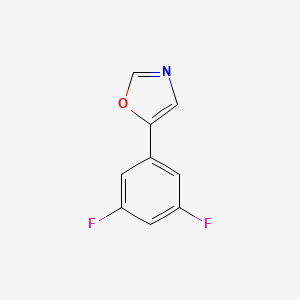
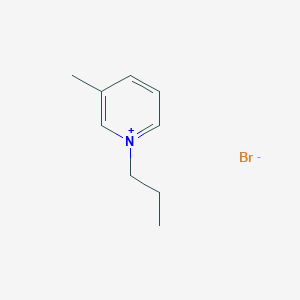
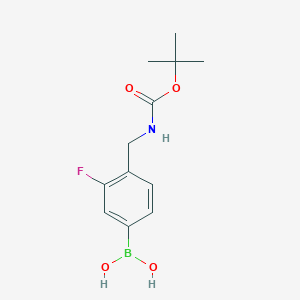
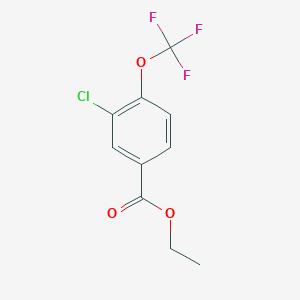
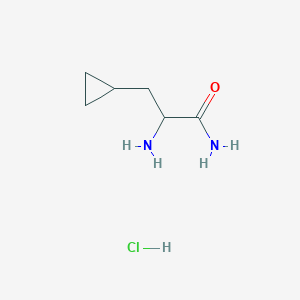
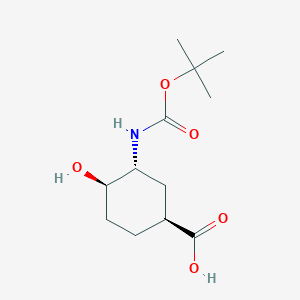
![4-[[3-(TRIMETHOXYSILYL)PROPOXY]METHYL]-1,3-DIOXOLAN-2-ONE](/img/structure/B6334204.png)
